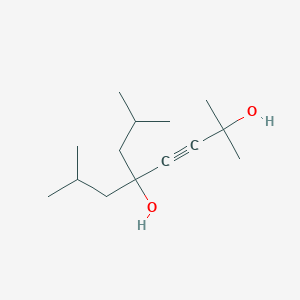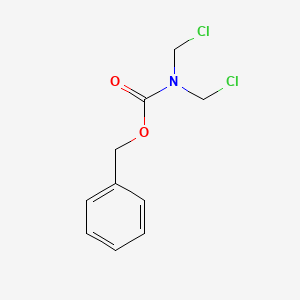
Benzyl bis(chloromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl bis(chloromethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chloromethyl groups attached to a benzyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl bis(chloromethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl carbamate with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the benzyl carbamate, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzyl bis(chloromethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form hydrocarbons.
Hydrolysis: In the presence of water and acid or base, this compound can hydrolyze to form benzyl carbamate and formaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include benzyl carbamate derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include benzyl carbamate, benzyl alcohol, and hydrocarbons.
Scientific Research Applications
Chemistry: Benzyl bis(chloromethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various carbamate derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Its ability to release active pharmaceutical ingredients upon hydrolysis makes it a valuable compound for drug delivery systems.
Industry: The compound is used in the production of polymers and resins. Its reactivity with nucleophiles allows for the modification of polymer properties, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of benzyl bis(chloromethyl)carbamate involves the reactivity of its chloromethyl groups These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds
Comparison with Similar Compounds
Methyl bis(chloromethyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl bis(chloromethyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl bis(chloromethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl bis(chloromethyl)carbamate is unique due to the presence of the benzyl group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and phenyl counterparts. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
215230-75-4 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
benzyl N,N-bis(chloromethyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-13(8-12)10(14)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
VHNWJYZEIBSWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
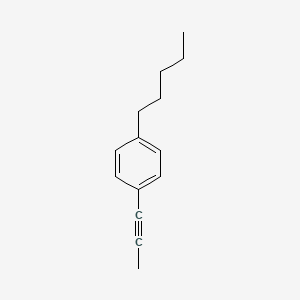
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

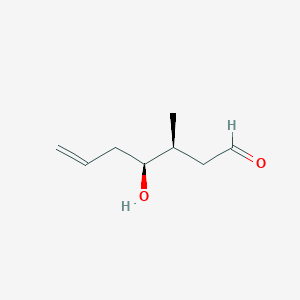
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
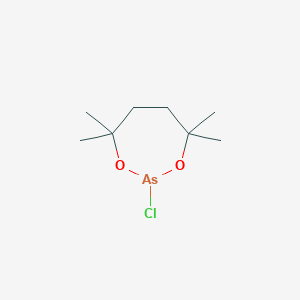
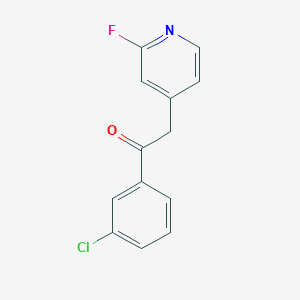
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
